
1,1'-Bis(10-sulfanyldecyl)-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of a bipyridinium core with two sulfanyldecyl chains attached to the nitrogen atoms
Métodos De Preparación
The synthesis of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 1-bromo-10-decane thiol in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds between the sulfanyldecyl chains.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original form.
Substitution: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins and enzymes, affecting their structure and function. The bipyridinium core can also participate in redox reactions, influencing the compound’s overall reactivity and behavior.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride include:
1,1’-Bis(10-mercaptodecyl)-4,4’-bipyridinium: Similar structure but with mercaptodecyl chains instead of sulfanyldecyl chains.
1,1’-Bis(10-sulfanyldecyl)-2,2’-bipyridin-1-ium dichloride: Similar structure but with a different bipyridinium core.
The uniqueness of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride lies in its specific combination of the bipyridinium core and sulfanyldecyl chains, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
333971-32-7 |
|---|---|
Fórmula molecular |
C30H50Cl2N2S2 |
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
10-[4-[1-(10-sulfanyldecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]decane-1-thiol;dichloride |
InChI |
InChI=1S/C30H48N2S2.2ClH/c33-27-15-11-7-3-1-5-9-13-21-31-23-17-29(18-24-31)30-19-25-32(26-20-30)22-14-10-6-2-4-8-12-16-28-34;;/h17-20,23-26H,1-16,21-22,27-28H2;2*1H |
Clave InChI |
HZCNMBFGSLODIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCS)CCCCCCCCCCS.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

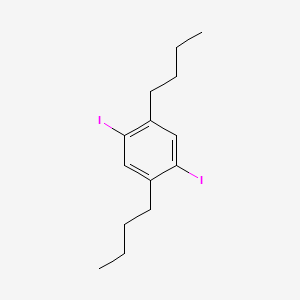
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
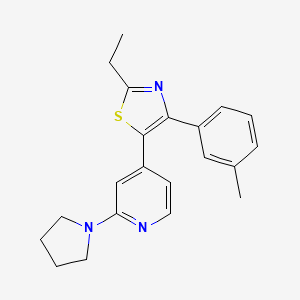
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
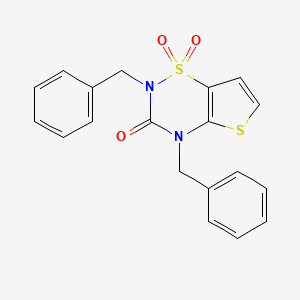
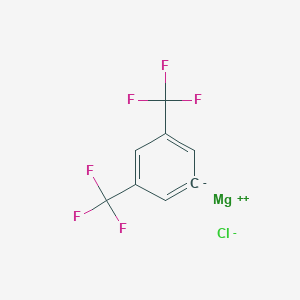

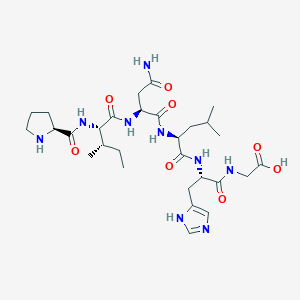
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
